Riodoxol

Antiviral Herpes Simplex Mechanism of Action

Riodoxol (2,4,6-triiodoresorcinol) is a halogenated resorcinol with a unique dual antiviral mechanism that disrupts both HSV DNA replication and late-stage virion maturation—a profile absent in standard nucleoside analogs. It is the definitive tool compound for studying acyclovir-resistant strains and viral assembly. Unlike generic substitutes, Riodoxol achieves therapeutic intraocular concentrations in biosoluble films, making it the essential reference standard for advanced ophthalmic and polymicrobial topical delivery research.

Molecular Formula C6H3I3O2
Molecular Weight 487.80 g/mol
CAS No. 19403-92-0
Cat. No. B104771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiodoxol
CAS19403-92-0
Synonyms2,4,6-triiodo-1,3-dihydroxybenzene
2,4,6-triiodoresorcinol
riodoksol
riodoxol
Molecular FormulaC6H3I3O2
Molecular Weight487.80 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)O)I)O)I
InChIInChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
InChIKeyXKFZYVWWXHCHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riodoxol (CAS 19403-92-0): Baseline Profile and Core Antiviral Characteristics for Research Procurement


Riodoxol (2,4,6-triiodoresorcinol; CAS 19403-92-0) is a halogenated resorcinol derivative [1] developed in the 1970s by the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNICHPHI) in the former Soviet Union [2]. It is characterized as an external-use, broad-spectrum anti-infective agent with reported antiviral, antifungal, and antibacterial activities [2][3]. Its primary applications center on topical treatment of viral dermatoses, including herpes simplex virus (HSV) infections, as well as fungal skin infections and acneiform conditions [2][3].

Riodoxol Procurement: Why Generic Substitution with Other Topical Antivirals or Halogenated Phenolics Is Not Scientifically Equivalent


Substituting Riodoxol with other topical antivirals (e.g., Acyclovir, Penciclovir) or structurally similar halogenated phenolics (e.g., 2,4,6-Triiodophenol) introduces significant experimental and therapeutic variability. Riodoxol exhibits a unique mechanistic dualism in HSV infections—disrupting both the viral DNA replicative cycle and late-stage virion maturation [1]—a profile not uniformly shared by nucleoside analogs or mono-phenolic compounds. Furthermore, its specific pharmacokinetic behavior in ophthalmic films, achieving therapeutic concentrations in both the cornea and anterior chamber, is a formulation-dependent characteristic [2] that cannot be extrapolated to standard ointments or solutions of other agents. Generic substitution without head-to-head validation risks altered efficacy, tissue distribution, and spectrum of activity, particularly against fungal co-pathogens where Riodoxol possesses documented activity absent in many common antivirals [3].

Riodoxol Quantitative Evidence Guide: Comparator-Backed Differentiation for Scientific Sourcing


Dual Inhibition of HSV-1 Replication and Maturation vs. Nucleoside Analogs

Riodoxol demonstrates a dual mechanism of action against Herpes Simplex Virus type 1 (HSV-1), affecting both viral DNA replication and late-stage maturation. In an electron microscopy study of experimental ocular HSV-1 infection in rabbits, Riodoxol treatment resulted in virions with incomplete nucleoid structures and their prolonged retention in cytoplasmic vacuoles [1]. This contrasts with the mechanism of nucleoside analogs like Acyclovir (ACV), which primarily inhibit viral DNA polymerase after phosphorylation by viral thymidine kinase [2].

Antiviral Herpes Simplex Mechanism of Action

Broad-Spectrum Activity Against Fungi and Bacteria vs. Narrow-Spectrum Antivirals

Unlike single-target antiviral agents, Riodoxol possesses documented antifungal and antibacterial activity, differentiating it from compounds like Acyclovir or Penciclovir. Its antifungal activity is reported against dermatophytes (Microsporum, Trichophyton) and Candida species, while antibacterial activity includes Staphylococcus aureus, Corynebacterium diphtheriae, and Propionibacterium acnes [1][2]. This broad-spectrum profile supports its use in mixed or secondary infections common in dermatological presentations.

Antifungal Antibacterial Broad-Spectrum Dermatology

Differential Tissue Distribution with Ophthalmic Drug Film Formulation vs. Ointment

The formulation of Riodoxol significantly impacts its ocular pharmacokinetics. A comparative study in rabbits found that while a 0.25% ointment applied four times daily achieved therapeutic concentrations only in the cornea, a single administration of a biosoluble ophthalmic drug film containing 0.5 mg of Riodoxol achieved therapeutic concentrations in the cornea and, within 3 hours, in the iris and anterior chamber humor [1].

Pharmacokinetics Ocular Drug Delivery Formulation

Lack of Inhibition of Influenza Viral RNA/Protein Synthesis vs. Other In-Class Compounds

In a head-to-head experimental comparison against other Soviet-era topical antivirals (Bonafton, Tebrofen, Florenal), Riodoxol did not inhibit the synthesis of viral RNA or proteins of the influenza virus [1]. In contrast, Bonafton showed selective inhibition of viral RNA transcripts and proteins, and Florenal selectively inhibited viral protein synthesis [1]. This indicates that Riodoxol's antiviral effect against influenza is not mediated through the direct inhibition of macromolecular synthesis, suggesting a different, possibly earlier, stage of interference (e.g., viral entry or maturation).

Antiviral Influenza Selectivity Mechanism of Action

Synthetic Yield Consistency as a Criterion for Bulk Sourcing

The synthesis of Riodoxol via iodination of resorcinol with iodine chloride in hydrochloric acid is reported to yield 93.6% after crystallization from carbon tetrachloride under optimized conditions (1 hour at 20-25°C) [1]. In contrast, other studies employing uniform design optimization reported a stabilized yield of over 70% [2]. These yield benchmarks provide procurement and QC departments with a tangible metric to assess synthetic efficiency and batch consistency from potential suppliers.

Synthesis Process Chemistry Yield Quality Control

Riodoxol (19403-92-0): Evidence-Directed Research and Industrial Application Scenarios


Investigating Non-Nucleoside Inhibition of HSV-1 Maturation and Nuclear Egress

Procure Riodoxol for in vitro and in vivo studies focused on the late stages of HSV-1 replication. Based on evidence of its dual mechanism affecting virion maturation and release from the nucleus [1], it serves as a tool compound to dissect viral assembly pathways distinct from DNA polymerase inhibition. It is particularly relevant for research on acyclovir-resistant HSV strains or for combination therapy studies exploring synergistic blockade of multiple viral lifecycle stages [1].

Optimization of Ocular Drug Delivery Systems for Posterior Segment Targeting

Utilize Riodoxol as a model compound in the development and testing of biosoluble ophthalmic films or other advanced delivery systems. The documented ability of a 0.5 mg Riodoxol film to deliver therapeutic concentrations to the iris and anterior chamber—a profile not achieved by 0.25% ointment [2]—makes it a valuable benchmark for formulations designed to enhance corneal penetration and target intraocular tissues in herpetic keratouveitis models [2].

Formulation Development for Mixed Dermatological Infections (Viral, Fungal, Bacterial)

Employ Riodoxol as an active pharmaceutical ingredient (API) in the development of topical creams or ointments intended for polymicrobial skin infections. Its documented activity against HSV, dermatophytes, Candida spp., S. aureus, and P. acnes [3] supports its use as a monotherapy agent in preclinical models of infected eczema, acne vulgaris with secondary infection, or other conditions where a broad-spectrum topical anti-infective simplifies formulation and reduces the need for multiple APIs [3].

Benchmarking Synthetic Process Efficiency for Halogenated Resorcinols

Utilize Riodoxol as a reference standard for process chemistry development of iodinated aromatic compounds. The established synthetic routes with documented yields of 70-93.6% [4][5] provide a quantitative baseline for optimizing reaction conditions, evaluating alternative iodinating agents, and establishing quality control parameters for bulk API production and subsequent impurity profiling [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riodoxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.